molecular formula C17H14ClFN4 B5141218 N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

Cat. No. B5141218
M. Wt: 328.8 g/mol
InChI Key: FYINORICXDPRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the transport of ions across cell membranes, and mutations in the CFTR gene can cause cystic fibrosis, a genetic disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been studied for its potential as a therapeutic agent for cystic fibrosis, as well as for its use as a research tool to study CFTR function.

Mechanism of Action

N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine binds to a specific site on the CFTR protein, known as the CFTR inhibitor binding site (IBS). This binding prevents the opening of the CFTR channel, which in turn inhibits the transport of chloride ions across the cell membrane.
Biochemical and Physiological Effects:
In addition to its effects on CFTR function, N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the multidrug resistance protein 1 (MDR1), which is involved in drug resistance in cancer cells. N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in airway epithelial cells.

Advantages and Limitations for Lab Experiments

N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has several advantages as a research tool. It is a specific inhibitor of CFTR, allowing for the investigation of the role of CFTR in various physiological processes. It is also relatively easy to use, with a straightforward mechanism of action. However, N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has some limitations. It can be toxic to cells at high concentrations, and its effects on other ion channels and transporters are not well understood.

Future Directions

There are several potential future directions for research on N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine. One area of interest is the development of N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine analogs with improved specificity and reduced toxicity. Another area of interest is the investigation of N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine as a therapeutic agent for cystic fibrosis. Clinical trials are currently underway to evaluate the safety and efficacy of N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine in patients with cystic fibrosis. Finally, N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine may have potential as a research tool for investigating the role of CFTR in other diseases and physiological processes.

Synthesis Methods

N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 4-fluorobenzaldehyde to form the intermediate 4-chloro-N-(4-fluorophenyl)benzylamine, which is then reacted with 2-bromoethylamine hydrobromide to form the final product.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been used extensively in scientific research to study the function of the CFTR protein. It has been shown to inhibit CFTR-mediated chloride transport in a variety of cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has also been used to investigate the role of CFTR in other physiological processes, such as sweat gland function and insulin secretion.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4/c18-14-5-1-12(2-6-14)9-10-20-17-22-16(11-21-23-17)13-3-7-15(19)8-4-13/h1-8,11H,9-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYINORICXDPRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC(=CN=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

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